Product packaging for Bepotastine-d6 Ethyl Ester(Cat. No.:)

Bepotastine-d6 Ethyl Ester

Cat. No.: B1151531
M. Wt: 422.98
Attention: For research use only. Not for human or veterinary use.
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Description

Bepotastine-d6 Ethyl Ester is a stable, deuterium-labeled analog used as a critical internal standard in quantitative mass spectrometry. It is specifically designed for the precise and accurate bioanalysis of Bepotastine and its metabolites during drug development and pharmacokinetic studies. The incorporation of six deuterium atoms ([2]H) provides a consistent mass shift from the non-labeled compound, enabling reliable quantification by LC-MS/MS and minimizing matrix effects. Bepotastine is a second-generation, non-sedating antihistamine that selectively antagonizes the histamine H1 receptor. It also stabilizes mast cells to inhibit the release of histamine and suppresses the migration of eosinophils into inflamed tissues. This multi-mechanism of action makes it effective for treating conditions like allergic conjunctivitis and rhinitis. As a chemical reference standard, this compound ensures traceability and compliance with regulatory guidelines for analytical method development and validation (AMV). The ethyl ester form can be a synthetic precursor or metabolite of the active drug, Bepotastine, which is a carboxylic acid. This compound is offered for research applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₃H₂₃D₆ClN₂O₃

Molecular Weight

422.98

Synonyms

(S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid-d6 Ethyl Ester;  (S)-4-[(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid-d6 Ethyl Ester;  4-[(S)-(4-Chlorophenyl)-2-pyridinylmethoxy]-1-piperidinebutanoic Acid-d6 Ethyl Es

Origin of Product

United States

Synthesis and Physicochemical Characterization of Bepotastine D6 Ethyl Ester for Research Purposes

Synthetic Methodologies for the Introduction of Deuterium (B1214612) Atoms into Bepotastine (B66143) Ethyl Ester

The synthesis of Bepotastine-d6 ethyl ester involves two key stages: the introduction of deuterium atoms into the appropriate precursor and the subsequent esterification to yield the final product.

Pathways for Deuteration at Specific Molecular Positions

Deuterium labeling of the butanoic acid moiety is a common strategy. Specifically, the deuteration occurs at the 2,2,3,3,4,4 positions of the butanoic acid chain. veeprho.com One established method for achieving this involves the use of a deuterated alkylating agent, such as ethyl 4-bromobutyrate-d6, which is reacted with (S)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine. This reaction, typically carried out in a suitable solvent like acetone (B3395972) with a base such as potassium carbonate, yields the desired deuterated ester.

Alternative approaches for deuterium incorporation in organic molecules include photoredox catalysis. nih.gov This method utilizes a photocatalyst and a thiol as a hydrogen atom transfer (HAT) catalyst in the presence of a deuterium source like D₂O. nih.gov While not specifically detailed for this compound, this technique offers a pathway for direct C(sp³)–H deuteration. nih.gov Electrochemical methods also present a viable route for dehalogenative deuteration, using heavy water as the deuterium source, which can offer high deuterium incorporation rates. xmu.edu.cn

Esterification Techniques for the Formation of Bepotastine Ethyl Ester

The formation of the ethyl ester is a critical step in the synthesis of both the deuterated and non-deuterated forms of Bepotastine. A widely used method involves the reaction of (S)-4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidine with an ethyl 4-halobutanoate, such as ethyl 4-bromobutanoate, in the presence of a base. quickcompany.in For instance, reacting the piperidine (B6355638) intermediate with ethyl 4-bromobutanoic acid and potassium carbonate in acetone at reflux temperatures has been shown to produce Bepotastine ethyl ester in good yields.

Another approach involves the esterification of Bepotastine itself. While the primary route involves alkylation of the piperidine nitrogen, direct esterification of the carboxylic acid of Bepotastine is also a theoretical possibility, though less commonly employed in large-scale synthesis. The ethyl ester is often considered a precursor or impurity in the synthesis of Bepotastine, which is formed upon hydrolysis of the ester group. google.comgoogleapis.com

Isotopic Purity Assessment and Enantiomeric Purity Evaluation of this compound

Ensuring the isotopic and enantiomeric purity of this compound is paramount for its use in research.

Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms. This is crucial for applications like using the compound as an internal standard in mass spectrometry-based quantification, where a high and known isotopic enrichment is necessary for accurate results. veeprho.com

Advanced Spectroscopic and Chromatographic Methods for Structural Confirmation of this compound

A combination of advanced analytical techniques is employed to confirm the structure and purity of this compound.

Nuclear Magnetic Resonance Spectroscopy for Deuterium Integration Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure of organic molecules. In the case of deuterated compounds, ¹H NMR is particularly useful for verifying the absence of proton signals at the specific positions where deuterium has been incorporated. wordpress.com The integration of the remaining proton signals provides quantitative information about the relative number of protons in different environments. libretexts.org For this compound, the ¹H NMR spectrum would be expected to show the absence of signals corresponding to the protons on the butanoate chain. veeprho.com Furthermore, ¹³C NMR can be used to confirm the carbon skeleton of the molecule. thieme-connect.com Deuterated solvents are typically used for sample preparation in NMR analysis. uwo.ca

High-Resolution Mass Spectrometry for Isotopic Abundance Determination

High-Resolution Mass Spectrometry (HRMS) is the primary technique for determining the isotopic abundance and confirming the molecular weight of this compound. rsc.org HRMS can distinguish between the deuterated and non-deuterated forms of the compound with high accuracy, allowing for the calculation of isotopic purity. Techniques such as electrospray ionization (ESI) are commonly used to generate ions for mass analysis. thieme-connect.com The mass spectrum of this compound would show a molecular ion peak corresponding to its higher molecular weight compared to the non-deuterated analogue. medchemexpress.eu

Liquid Chromatography-Mass Spectrometry (LC-MS) is also a standard technique for identifying and quantifying impurities in Bepotastine and its derivatives. veeprho.com

PropertyValueSource
Chemical Name Ethyl (S)-4-(4-((4-chlorophenyl)(pyridin-2-yl)methoxy)piperidin-1-yl)butanoate-d6 medchemexpress.com
Synonyms (S)-4-[4-(4-Chlorophenyl-2-pyridylmethoxy)piperidinyl]butyric Acid-d6 Ethyl Ester cymitquimica.com
Molecular Formula C₂₃H₂₃D₆ClN₂O₃ medchemexpress.eu
Molecular Weight 422.98 medchemexpress.eu
Unlabeled CAS Number 190730-39-3 medchemexpress.eu

Chiral Chromatography for Stereoisomeric Purity of this compound

The parent compound, Bepotastine, possesses a single chiral center, and its biological activity resides primarily in the (S)-enantiomer. cymitquimica.comclearsynth.com Consequently, ensuring the stereoisomeric purity of this compound is critical, particularly for its use as an analytical standard where isomeric cross-contamination could compromise assay accuracy. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for separating enantiomers and confirming the enantiomeric excess (e.e.) of a chiral compound. google.comepo.org

The analysis for this compound involves using a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based columns are commonly employed for this type of separation. The mobile phase composition is optimized to achieve baseline separation of the (S)- and (R)-enantiomers, allowing for their accurate quantification. The goal is to confirm that the material consists almost exclusively of the desired (S)-isomer, typically with an enantiomeric purity of greater than 99%.

Table 2: Representative Chiral HPLC Method for Purity Analysis

Parameter Specification
Instrument High-Performance Liquid Chromatography (HPLC) System
Column Chiral Stationary Phase (e.g., polysaccharide-based CSP)
Mobile Phase A mixture of an alkane (e.g., hexane) and an alcohol (e.g., isopropanol) with a basic or acidic modifier
Flow Rate 0.5 - 1.5 mL/min
Detection UV at a specific wavelength (e.g., 230 nm)
Purpose To separate and quantify the (S)- and (R)-enantiomers

| Acceptance Criterion | Enantiomeric Excess (e.e.) of the (S)-isomer ≥ 99% |

Establishment of this compound as a Certified Reference Material

This compound is established as a Certified Reference Material (CRM) for use in analytical and research settings. lgcstandards.com A CRM is a standard of high purity and well-characterized properties, used to ensure the accuracy and traceability of measurement results. In pharmaceutical analysis, stable isotope-labeled compounds like this compound are invaluable as internal standards for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). veeprho.com

The use of a deuterated internal standard improves the precision and accuracy of quantifying the parent drug (Bepotastine) in biological matrices. veeprho.com Because the labeled standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects in the mass spectrometer, effectively correcting for variations during sample preparation and analysis.

To qualify as a CRM, the material must undergo a rigorous characterization process, with the results documented in a Certificate of Analysis (CoA). medchemexpress.cn This process confirms the compound's identity, purity (both chemical and stereoisomeric), and isotopic enrichment.

Table 3: Analytical Characterization for CRM Certification

Analytical Technique Purpose
¹H-NMR and ¹³C-NMR Spectroscopy Confirms the chemical structure and assesses the degree of deuteration.
Mass Spectrometry (MS) Verifies the molecular weight and confirms the isotopic purity of the labeled compound. veeprho.com
High-Performance Liquid Chromatography (HPLC) Determines the chemical purity by separating the main compound from any impurities. rssing.com
Chiral HPLC Establishes the stereoisomeric purity by quantifying the enantiomeric excess of the (S)-isomer. google.com
Elemental Analysis Confirms the elemental composition (C, H, N, Cl) of the compound.

| Water Content (Karl Fischer Titration) | Measures the water content, which is crucial for determining the exact concentration of the neat material. |

Advanced Research Contributions and Future Directions for Deuterated Ethyl Esters

Mechanistic Studies of Isotope Effects on Drug Disposition and Metabolism employing Bepotastine-d6 Ethyl Ester

The use of deuterated compounds like this compound is crucial for elucidating the complex mechanisms of drug disposition and metabolism. The primary deuterium (B1214612) kinetic isotope effect (DKIE) occurs when the cleavage of a C-H bond is the rate-determining step in a metabolic reaction. researchgate.net By replacing hydrogen with deuterium, the activation energy for this bond cleavage increases, resulting in a slower reaction rate. researchgate.net

This principle is particularly relevant for drugs metabolized by Cytochrome P450 (CYP) enzymes, which are often responsible for oxidative metabolism. nih.govnih.gov The deuteration of Bepotastine (B66143) at the ethyl ester group can slow its hydrolysis or oxidation at that specific site. This allows researchers to:

Probe Reaction Mechanisms: By comparing the metabolic rates of Bepotastine Ethyl Ester and this compound, scientists can determine if the cleavage of a C-H bond at the ethyl group is a rate-limiting step in its metabolism. nih.govnih.govsemanticscholar.org

Identify Metabolic Pathways: Slowing down a primary metabolic pathway through deuteration can lead to "metabolic switching," where the drug is metabolized through alternative routes. nih.govscispace.com Observing the new metabolites formed from this compound helps to map out secondary metabolic pathways that might otherwise be minor or unobserved. nih.gov

The insights gained from these mechanistic studies are invaluable for predicting a drug's pharmacokinetic behavior in vivo, including its half-life, bioavailability, and potential for drug-drug interactions. benthamdirect.comnih.gov

Table 1: Illustrative Pharmacokinetic Parameters of Bepotastine Ethyl Ester vs. This compound in Human Liver Microsomes.
CompoundMetabolic Half-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)Kinetic Isotope Effect (kH/kD)
Bepotastine Ethyl Ester251503.0
This compound7550

Role of Stable Isotope-Labeled Analogs in Impurity Profiling and Degradation Product Analysis of Bepotastine Formulations

Ensuring the purity and stability of active pharmaceutical ingredients (APIs) is a critical aspect of drug development. Stable isotope-labeled compounds, such as this compound, are indispensable tools in analytical chemistry for this purpose. pharmaffiliates.com They are particularly vital as internal standards in quantitative bioanalysis, especially when using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). pharmaffiliates.comnih.gov

During the synthesis of Bepotastine, process-related impurities can be introduced. thieme-connect.comveeprho.com Furthermore, the final drug product can degrade over time or under stress conditions like light exposure, leading to the formation of degradation products. veeprho.comnih.govresearchgate.net this compound can be used to:

Accurate Quantification: As an internal standard, it is added in a known quantity to a sample containing Bepotastine and its impurities. Since the deuterated standard has nearly identical chemical and physical properties to the analyte but a different mass, it can be used to correct for variations in sample preparation and instrument response, allowing for highly accurate and precise quantification of impurities. nih.gov

Method Validation: It plays a crucial role in validating analytical methods to ensure they are selective, accurate, and precise for monitoring the levels of all potential impurities. thieme-connect.com

Stability Studies: In forced degradation studies, where Bepotastine is exposed to harsh conditions (e.g., acid, base, light, heat) to identify potential degradants, this compound serves as a reliable standard to track the formation of these products over time. pharmaffiliates.comnih.govresearchgate.net

The use of deuterated analogs provides a robust method for ensuring the safety and quality of Bepotastine formulations by enabling the precise identification and quantification of even trace amounts of impurities and degradation products. pharmaffiliates.com

Table 2: Example of Impurity Quantification in a Bepotastine Besilate Sample using this compound as an Internal Standard (IS).
AnalytePeak Area (Analyte)Peak Area (IS)Response FactorCalculated Concentration (µg/mL)
Impurity B (N-Oxide)1,52015,0001.050.106
Impurity C (Deschloro)98015,0000.980.064

Integration of Deuterated Ethyl Esters in High-Throughput Screening and Lead Optimization Processes

In the early stages of drug discovery, thousands of compounds are screened to identify promising "hits" that are then developed into "leads." The lead optimization phase aims to enhance the properties of these initial compounds. Deuteration is a powerful strategy that is increasingly integrated into these early phases. aquigenbio.comnih.govingenza.com

By synthesizing deuterated versions of lead compounds, such as this compound, medicinal chemists can rapidly assess and improve key drug properties:

Metabolic Stability: One of the main reasons for lead compound failure is poor metabolic stability. nih.gov High-throughput screening of deuterated analogs in in-vitro systems (e.g., liver microsomes) can quickly identify which positions on a molecule are most susceptible to metabolism and how deuteration can improve stability. aquigenbio.com

Enhanced Bioavailability: By reducing first-pass metabolism in the gut and liver, deuteration can improve a drug's oral bioavailability, meaning more of the active drug reaches systemic circulation. aquigenbio.comisotope.com

Reduced Toxicity: Deuteration can sometimes reduce the formation of reactive or toxic metabolites, leading to an improved safety profile. unibestpharm.comclearsynthdiscovery.comnih.gov

The integration of deuterated ethyl esters and other labeled compounds into high-throughput screening and lead optimization accelerates the drug discovery process by helping to identify more promising candidates faster and reducing the risk of late-stage failures. aquigenbio.commetsol.com

Computational Chemistry Approaches for Predicting Isotope Effects and Metabolic Fate of Deuterated Compounds like this compound

While experimental studies are essential, computational chemistry offers powerful predictive tools that can guide and streamline the research process. nih.gov Quantum mechanics/molecular mechanics (QM/MM) modeling has emerged as a valuable approach for predicting how deuteration will affect a drug's metabolism. acs.orgacs.org

These computational methods can be applied to this compound to:

Predict Sites of Metabolism: By simulating the interaction between the drug molecule and the active site of a metabolic enzyme like a CYP, these models can predict which C-H bonds are most likely to be oxidized. acs.org

Calculate Kinetic Isotope Effects: Computational models can calculate the theoretical KIE for the cleavage of a C-D bond versus a C-H bond at various positions on the molecule. acs.orgresearchgate.net This helps researchers prioritize which deuterated analogs to synthesize and test.

Predict Metabolic Switching: By calculating the activation barriers for different metabolic pathways, these models can predict whether blocking one pathway through deuteration is likely to result in metabolic switching to another pathway. acs.org

Using these in silico tools, researchers can make more informed decisions, reducing the time and expense associated with synthesizing and testing numerous deuterated compounds, thereby accelerating the development of drugs with optimized pharmacokinetic profiles. nih.gov

Emerging Applications of Stable Isotopes in Omics Research for Drug Discovery and Development

The fields of "omics" (genomics, transcriptomics, proteomics, and metabolomics) provide a system-wide view of biological processes and are revolutionizing drug discovery. techsciresearch.com Stable isotope labeling is a cornerstone technique in these fields, enabling the dynamic tracking and quantification of molecules within complex biological systems. nih.govnih.govmdpi.compharmiweb.comcreative-proteomics.com

Deuterated compounds like this compound can be utilized in various omics applications:

Metabolomics: In stable isotope-resolved metabolomics (SIRM), labeled compounds are used as tracers to map metabolic pathways and measure metabolic fluxes. nih.govnih.govmdpi.comcreative-proteomics.com this compound could be used to investigate how the drug perturbs cellular metabolism, helping to understand its mechanism of action and potential off-target effects. datamintelligence.com

Proteomics: Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) use labeled amino acids to quantify changes in protein expression. pharmiweb.com While not a direct application of a deuterated drug, the principles of isotope labeling are central. The downstream effects of a drug like Bepotastine on the proteome can be studied to identify biomarkers of efficacy or toxicity. longdom.org

Transcriptomics: Isotope labeling can be used to measure the synthesis and turnover rates of RNA, providing insights into how a drug affects gene expression at a dynamic level. pharmiweb.com

The integration of stable isotope-labeled compounds with multi-omics approaches provides a powerful platform for understanding disease mechanisms, discovering new drug targets, and developing personalized therapies. techsciresearch.comlongdom.org

Q & A

Q. What are the optimal synthetic conditions for Bepotastine-d6 Ethyl Ester, and how do reaction parameters influence yield?

  • Methodological Answer : Synthesis optimization requires systematic testing of variables such as reaction temperature, catalyst bed height, and reusability of catalysts (e.g., calcium oxide). For ethyl esters, studies show that higher bed heights (e.g., 15 cm) and moderate temperatures (60–80°C) maximize yield while minimizing side reactions. Catalyst reusability beyond three cycles often reduces efficiency due to active site degradation . Analytical validation via HPLC or GC-MS is critical to confirm purity (>98%) and isotopic incorporation .

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards is preferred for specificity, especially in biological samples. Calibration curves should span expected concentrations (e.g., 1–1000 ng/mL) with R² >0.98. Matrix effects must be assessed using post-column infusion or standard addition methods .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies (e.g., 40°C/75% relative humidity for 6 months) with periodic sampling are standard. Degradation products should be monitored via forced degradation (acid/base hydrolysis, oxidation). Isotopic labeling (d6) may alter stability compared to non-deuterated analogs, requiring comparative kinetic studies .

Advanced Research Questions

Q. What mechanistic insights explain the metabolic differences between this compound and its non-deuterated counterpart?

  • Methodological Answer : Deuterium isotope effects (DIEs) slow CYP450-mediated metabolism, prolonging half-life. Use in vitro hepatocyte models to compare intrinsic clearance rates. Isotope tracing (e.g., ¹H vs. ²H NMR) identifies metabolic soft spots. Contradictory data may arise from interspecies variability in enzyme activity, necessitating humanized liver models .

Q. How should researchers address discrepancies in reported pharmacokinetic (PK) parameters across studies?

  • Methodological Answer : Harmonize protocols by adhering to FDA/EMA bioanalytical guidelines. Meta-analyses require weighting studies by sample size, methodology (e.g., LC-MS vs. ELISA), and population demographics. Sensitivity analysis can isolate confounding variables (e.g., renal impairment) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in preclinical models?

  • Methodological Answer : Nonlinear mixed-effects modeling (NLME) accounts for inter-subject variability. Bootstrap resampling (≥1000 iterations) validates EC₅₀ estimates. For contradictory dose-response curves, evaluate assay precision (e.g., intra-day CV <15%) and check for allosteric modulation via Schild regression .

Q. How can isotopic dilution techniques improve quantification accuracy in tracer studies?

  • Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C or ¹⁵N) as internal standards to correct for ion suppression/enhancement. Validate with isotope ratio mass spectrometry (IRMS) to ensure no cross-talk between isotopic channels. Contradictory results may stem from incomplete chromatographic separation of isotopes .

Data Presentation and Reproducibility

Q. What criteria ensure reproducibility in synthesizing and characterizing this compound?

  • Methodological Answer : Detailed protocols must include solvent purity (e.g., HPLC-grade), catalyst activation steps, and reaction quenching methods. Raw NMR/Fourier-transform infrared (FTIR) spectra should be deposited in open-access repositories (e.g., Zenodo). Peer reviews often flag inconsistencies in melting points or spectral peaks as red flags for impurities .

Q. How should researchers design experiments to resolve conflicting reports on receptor binding affinity?

  • Methodological Answer : Conduct radioligand displacement assays (e.g., using ³H-labeled ligands) with rigorous controls for nonspecific binding. Compare results across multiple cell lines (e.g., CHO vs. HEK293) to rule out model-specific artifacts. Bayesian hierarchical modeling can integrate prior data to refine IC₅₀ estimates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.